molecular formula C9H11F6N3O4S2 B1528129 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 655249-87-9

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No. B1528129
M. Wt: 403.3 g/mol
InChI Key: DHMWATGUEVQTIY-UHFFFAOYSA-N
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Description

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as AMIMTFSI, is an ionic liquid . It has an empirical formula of C9H11F6N3O4S2 and a molecular weight of 403.32 . It is typically available in liquid form .


Synthesis Analysis

AMIMTFSI can be prepared by reacting 1-allyl-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide under microwave conditions .


Molecular Structure Analysis

The molecular structure and interactions of AMIMTFSI have been studied using ab initio methods at the density functional theory (DFT) . These studies provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .


Chemical Reactions Analysis

While specific chemical reactions involving AMIMTFSI are not detailed in the search results, it’s known that ionic liquids like AMIMTFSI are often used in various chemical processes due to their unique properties .


Physical And Chemical Properties Analysis

AMIMTFSI is a liquid with an assay of ≥98.5% (HPLC). It has ≤1% water impurities . The SMILES string for AMIMTFSI is C[n+]1ccn(CC=C)c1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .

Scientific Research Applications

Battery Electrolytes

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (AMIM-Tf2N) has been identified as a promising candidate for lithium-ion battery electrolytes. Its large diffusion coefficient and wide temperature range of stability enhance its suitability in battery applications (Sundari et al., 2022).

Supercapacitor Electrolytes

AMIM-Tf2N, when mixed with other ionic liquids, demonstrates excellent thermal properties and a wide electrochemical window, making it suitable for use in supercapacitors. These supercapacitors can operate in a large temperature range, from -70 °C to 80 °C, maintaining stability and efficiency (Newell et al., 2018).

Microextraction Techniques

AMIM-Tf2N has been utilized in novel "frozen" ionic liquid-based microextraction methods. This application is beneficial for the extraction of dichlorodiphenyltrichloroethane and its main metabolites, offering low limits of detection and high precision (Pang et al., 2017).

Liquid Crystals

This ionic liquid has been investigated for its behavior in liquid crystalline states. It forms lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures (Bradley et al., 2002).

Solvent in Separation Processes

AMIM-Tf2N shows potential as a solvent in the separation of azeotropic mixtures. It has been used to study liquid-liquid equilibrium data in mixtures, showcasing its ability to separate components like ethanol from heptane (Seoane et al., 2012).

Quantum Energy Storage

Innovative research has explored the encapsulation of AMIM-Tf2N in dielectric porous clathrates for quantum energy storage. This application could lead to advancements in quantum accumulators (Chabecki, 2022).

Free Radical Reactions

AMIM-Tf2N has been investigated for its role in promoting free radical reactions, specifically in the oxidation depolymerization of lignin, an important process in biomass conversion (Yang et al., 2015).

Polymer Electrolytes

The ionic liquid is also being studied for its plasticizing effect in cellulose acetate-based polymer electrolytes. It has shown promising results in improving stability and disrupting crystallinity (Ramesh et al., 2012).

Safety And Hazards

AMIMTFSI is classified as an eye irritant (Category 2) according to REGULATION (EC) No 1272/2008 . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, they should be removed. Continue rinsing .

Future Directions

Ionic liquids like AMIMTFSI are currently being targeted for applications in next-generation low-power electronics and optoelectronic devices . The unique properties of ionic liquids make them promising candidates for a variety of future applications.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-prop-2-enylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMWATGUEVQTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746373
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

CAS RN

655249-87-9
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Deyab - Electrochimica Acta, 2017 - Elsevier
In Al-air batteries, the self-corrosion of Al electrodes and the parasitic hydrogen evolution during battery discharge are the major defects that lead to the degradation in the performance of the battery. Here, the ionic liquid (1-Allyl-3-methylimidazolium bis (trifluoromethylsulfonyl) imide)(IL) is used as an organic additive to minimize the H 2 gas evolution and corrosion rate in the alkaline electrolyte (4.0 M NaOH) for Al-air battery. The efficiency of IL compound is investigated using H 2 gas evolution, polarization …
Number of citations: 80 www.sciencedirect.com

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